N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-18(2)31-23-12-8-20(9-13-23)26(30)27-22-11-14-24-21(16-22)10-15-25(29)28(24)17-19-6-4-3-5-7-19/h3-9,11-14,16,18H,10,15,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGVZZAOHGZWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 4-(propan-2-yloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzamide moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl or benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogs with Modified Alkoxy Substituents
Several benzamide derivatives with varying alkoxy groups on the phenyl ring have been synthesized and studied. For example:
- N-[(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl]benzamide (compound 8 in ) shares the 4-(propan-2-yloxy)benzamide group but replaces the tetrahydroquinoline with a dipeptide-like backbone. This substitution reduces rigidity and alters binding interactions .
Key Insight : The isopropoxy group in the target compound provides intermediate lipophilicity compared to methoxy (more polar) and propoxy (more lipophilic) analogs, balancing solubility and membrane penetration .
Heterocyclic Core Modifications
Tetrahydroquinoline vs. Oxadiazole Derivatives
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) () replace the tetrahydroquinoline core with a 1,3,4-oxadiazole ring. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target affinity but reduce conformational flexibility compared to tetrahydroquinoline .
Triazolo-Oxazine Substituted Benzamides
Patented compounds like N-(2-Chlor-4-fluor-6-methylphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide () introduce fused triazolo-oxazine systems. These modifications enhance electronegativity and introduce trifluoromethyl groups, improving resistance to oxidative metabolism but increasing molecular weight .
Key Insight: The tetrahydroquinoline core in the target compound offers a balance between rigidity and metabolic stability, contrasting with oxadiazoles (higher stability) or triazolo-oxazines (higher electronegativity) .
Substituent Position and Activity
The position of substituents on the benzamide ring significantly impacts bioactivity. For instance:
- N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide () places a thiazole ring at position 4 of the tetrahydroquinoline, introducing additional hydrogen-bonding sites.
- N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide () substitutes the benzyl group with a dihydroisoquinoline and tetrahydrofuran-derived alkoxy group, altering steric and electronic profiles .
Key Insight: The 1-benzyl-2-oxo substitution on the tetrahydroquinoline in the target compound likely enhances π-π stacking interactions with aromatic residues in target proteins compared to thiazole or pyran-based analogs .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a benzyl substituent and a propan-2-yloxy group. Its molecular formula is with a molecular weight of approximately 362.47 g/mol. The compound's structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O2 |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 38.902 Ų |
The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This mechanism often involves competition with adenosine triphosphate (ATP) for binding at kinase active sites, thereby disrupting critical cellular signaling pathways. Such inhibition can lead to various biological effects, including potential anticancer properties and modulation of metabolic pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits notable biological activities:
- Anticancer Activity : Studies have shown that the compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been found effective against human tumor cells such as KB and HepG2/A2 .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit kynurenine aminotransferase, which plays a role in the kynurenine pathway linked to neurodegenerative diseases .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties by modulating levels of neuroactive metabolites like kynurenic acid (KYNA), which is associated with neuroprotection .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Kynurenine Pathway : A study involving the administration of this compound showed a dose-dependent increase in KYNA levels while decreasing quinolinic acid (QUIN) levels in rat brain tissue, indicating potential benefits for neurodegenerative conditions .
- Antitumor Activity Evaluation : In vitro assays demonstrated that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide significantly inhibited the proliferation of cancer cell lines such as Mia PaCa-2 and PANC-1, suggesting its utility as a lead compound for anticancer drug development .
Comparative Analysis with Related Compounds
The following table compares N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-benzenesulfonamide | Contains a sulfonamide moiety | Enhanced enzyme inhibition potential |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene sulfonamide | Methoxy substitution | Improved solubility and bioavailability |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-furan-2-carboxamide | Furan ring instead of benzene | Unique reactivity due to furan's electron-rich nature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
